Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate
Description
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSPOJUGGLXCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587586 | |
| Record name | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177478-49-8 | |
| Record name | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,2,3,4-tetrahdyroquinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via imine formation followed by cyclization. A representative protocol uses 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester. Key parameters include:
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Temperature : Room temperature to 80°C
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Acid Catalyst : HCl in ethanol (HCl/EtOH) or trifluoroacetic acid (TFA)
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Reaction Time : 10–24 hours
Post-synthesis purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), yielding >97% purity. Analytical validation employs HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H NMR (CDCl₃, 300 MHz) to detect residual solvents or byproducts.
Cyclization of Amino Acid Derivatives
A patent-based method (EP0578163A1) describes the synthesis of enantiomerically pure tetrahydroquinoline carboxylates using D-phenylalanine as a starting material.
Key Steps:
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Esterification : D-phenylalanine is converted to its methyl ester using thionyl chloride and methanol.
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Cyclization : The ester reacts with paraformaldehyde in TFA at 80°C for 6–7 hours, achieving near-quantitative yields.
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Salt Formation : To enhance stability, the product is isolated as a p-toluenesulfonate or methanesulfonate salt.
Analytical Monitoring : Thin-layer chromatography (TLC) with chloroform/acetic acid/methanol/water (60:3:45:14 v/v) confirms reaction completion.
Biocatalyzed Asymmetric Synthesis
Recent advances leverage enzymatic resolution for enantiomerically pure derivatives. While US9630923B2 focuses on 3-methyltetrahydroquinolines, the methodology is adaptable to the 6-carboxylate analog.
Protocol Overview:
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Substrate : Racemic methyl tetrahydroquinoline carboxylate.
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Enzyme : Lipase or esterase (e.g., Candida antarctica lipase B).
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Conditions : Hydrolysis in phosphate buffer (pH 7.0, 37°C) selectively cleaves one enantiomer, leaving the desired (R)- or (S)-form intact.
This method achieves >98% enantiomeric excess (ee) , validated via chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10).
Industrial-Scale Production
Industrial protocols prioritize cost-efficiency and scalability. Continuous flow reactors and heterogeneous catalysts (e.g., zeolites or palladium on carbon ) are employed to enhance reaction kinetics.
Process Optimization:
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Catalyst Loading : 5–10 wt% Pd/C reduces side reactions.
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Residence Time : 30–60 minutes in flow systems.
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Yield : 85–90% with 99% purity by GC-MS.
Comparative Analysis of Preparation Methods
Challenges and Mitigation Strategies
Low Yields in THIQ Derivatives
Yields for tetrahydroquinoline carboxylates often vary (20–70%) due to:
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Byproduct Formation : MPTP-like intermediates during cyclization.
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Solution : Use of scavenger resins (e.g., polymer-bound isocyanates) to trap reactive aldehydes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate serves as an essential building block in organic synthesis. It is frequently utilized in the production of more complex heterocyclic compounds. The compound's structure allows for various chemical transformations, including oxidation and reduction reactions, making it versatile for synthetic chemists .
Reactions and Mechanisms
The compound can undergo several types of reactions:
- Oxidation: Converts to quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Produces more saturated derivatives with reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Facilitated by nucleophilic substitution reactions at the nitrogen atom.
Biological Research
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against various microbial strains and cancer cell lines, suggesting it could be a candidate for drug development .
Mechanism of Action
The compound's mechanism involves interaction with specific biological targets such as enzymes or receptors. This interaction can modulate biological pathways, contributing to its therapeutic effects. Ongoing research aims to elucidate these mechanisms further .
Medicinal Chemistry
Pharmaceutical Intermediate
The compound is explored as a pharmaceutical intermediate in drug synthesis. Its unique properties allow it to be modified into various derivatives that may possess enhanced biological activity or improved pharmacokinetic profiles .
Case Studies
Several studies have investigated the use of this compound in developing new therapeutic agents:
- Anticancer Agents: Research has focused on its derivatives that show improved selectivity and potency against cancer cells.
- Antimicrobial Agents: Investigations into its structural modifications have resulted in compounds with enhanced activity against resistant bacterial strains .
Industrial Applications
Material Science
In industrial settings, this compound is used in the development of materials with specific chemical properties. It finds applications in producing dyes and polymers due to its reactivity and ability to form stable compounds under various conditions .
Summary Table of Applications
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Chemical Synthesis | Building block for heterocycles | Versatile reactivity |
| Biological Research | Antimicrobial and anticancer studies | Potential therapeutic effects |
| Medicinal Chemistry | Pharmaceutical intermediates | Modifiable structure for drug design |
| Industrial Applications | Material development (dyes/polymers) | Chemical stability |
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical properties of tetrahydroquinoline derivatives are highly dependent on substituents. Key comparisons include:
Table 1: Substituent and Property Comparison
- Ester vs. Carboxylic Acid: The methyl ester in the target compound offers better membrane permeability compared to the carboxylic acid analog (e.g., 1,2,3,4-Tetrahydro-6-quinolinecarboxylic acid, CAS: 5382-49-0), which is more polar and often used in salt forms for improved bioavailability .
- Halogenation : Chloro or bromo substituents (e.g., 6-Bromo-1,2,3,4-THQ, CAS: 742100-16-9) enhance electrophilicity and binding affinity but may reduce solubility .
Stability and Reactivity
- The ester group in the target compound is susceptible to hydrolysis under acidic or basic conditions, unlike ethers or halogens. For example, the trifluoromethyl analog (CAS: 1283718-31-9) exhibits greater stability due to the electron-withdrawing CF₃ group .
- Hydrochloride salts (e.g., CAS: 877861-62-6) improve stability and solubility in aqueous media, making them preferable for pharmaceutical formulations .
Biological Activity
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of MTHQ, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
MTHQ is characterized by a tetrahydroquinoline core with a carboxylate group. Its structure can be represented as follows:
This compound exhibits a range of chemical reactivity, making it a versatile building block in organic synthesis and medicinal chemistry.
1. Antimicrobial Properties
MTHQ has demonstrated antimicrobial activity against various pathogens. Research indicates that compounds within the tetrahydroquinoline class can inhibit the growth of bacteria and fungi. For instance, studies have shown that MTHQ derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
Several studies have explored the anticancer potential of MTHQ. It has been reported that MTHQ can induce apoptosis in cancer cells through various pathways, including inhibition of the c-Myc/Max/DNA complex formation. This action is particularly relevant in cancers where these pathways are dysregulated .
Table 1: Summary of Anticancer Studies Involving MTHQ
| Study Reference | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| HeLa | Apoptosis induction | 15 | |
| MCF-7 | c-Myc inhibition | 20 |
3. Neuroprotective Effects
MTHQ and its analogs have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The neuroprotective effects are attributed to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit neuroinflammation .
The biological activity of MTHQ is mediated through several mechanisms:
- Enzyme Inhibition : MTHQ can inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.
- Receptor Modulation : The compound may interact with various receptors, affecting signaling pathways associated with cell survival and proliferation.
- Antioxidant Activity : MTHQ exhibits significant antioxidant properties, helping to mitigate oxidative stress in cells .
Case Study 1: Anticancer Activity
A study published in RSC Advances examined the effects of MTHQ on human cancer cell lines. The results indicated that MTHQ significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM for HeLa cells. The study also highlighted the compound's ability to induce apoptosis through caspase activation .
Case Study 2: Neuroprotective Effects
Research conducted by MDPI demonstrated that MTHQ exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The compound was shown to reduce ROS levels significantly and improve cell viability under stress conditions .
Comparison with Similar Compounds
MTHQ shares structural similarities with other tetrahydroquinoline derivatives, which also exhibit notable biological activities:
| Compound Name | Biological Activity |
|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective |
| 4-Hydroxy-2-thioxo-1,2-dihydroquinoline | Antimicrobial |
These compounds often share mechanisms involving enzyme inhibition and receptor modulation but may differ in potency and specificity due to variations in their chemical structures.
Q & A
Q. What are the common synthetic routes for Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate, and how can reaction conditions be optimized?
A key method involves cyclization reactions using aluminum chloride (AlCl₃) as a catalyst in 1,2-dichlorobenzene at elevated temperatures (378 K). For example, a derivative synthesis started with a chloroacetyl intermediate, followed by AlCl₃-mediated cyclization, yielding a tetrahydroquinoline product with 73% efficiency after recrystallization from ethanol . Optimization includes controlling temperature, solvent choice, and catalyst stoichiometry. Post-reaction neutralization (e.g., sodium bicarbonate) and purification via ethyl acetate extraction are critical for yield improvement.
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : Used to confirm stereochemistry (e.g., distinguishing cis/trans isomers via coupling constants) and substituent positioning. For example, NMR (300 MHz) resolves methyl groups (δ 1.15 ppm) and aromatic protons (δ 6.95–7.13 ppm) .
- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., m/z 245 [M]) and fragmentation patterns to verify purity and structural integrity .
- X-ray Crystallography : Resolves ambiguous configurations by analyzing intermolecular interactions (e.g., C–H⋯π and hydrogen bonds) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1731 cm for esters) .
Q. How do substituents on the tetrahydroquinoline core influence reactivity and biological activity?
Substituents like fluorine or methyl groups alter electronic and steric properties. For instance, fluorinated analogs (e.g., 6-fluoro-2-methyl derivatives) exhibit enhanced electronic effects, improving their utility as pharmaceutical intermediates . Methyl groups may increase lipophilicity, affecting solubility and binding interactions. Comparative studies using analogs (e.g., phenyl vs. methyl substituents) can isolate substituent-specific effects .
Advanced Research Questions
Q. How can stereoisomers of this compound be resolved, and what challenges arise in their characterization?
Stereoisomer resolution often requires chiral chromatography or recrystallization. For example, cis-isomers of related tetrahydroquinoline derivatives were confirmed via X-ray crystallography after NMR ambiguities . Challenges include overlapping NMR signals and low diastereomeric excess. Advanced techniques like NOESY or computational modeling (e.g., DFT calculations) may aid in distinguishing isomers.
Q. What mechanistic insights explain the cyclization pathways of tetrahydroquinoline derivatives?
Cyclization mechanisms (e.g., AlCl₃-mediated Friedel-Crafts-type reactions) involve electrophilic activation of carbonyl groups, followed by intramolecular attack. In a synthesis of pyrroloquinoline derivatives, chloroacetyl intermediates undergo AlCl₃-catalyzed ring closure, with regioselectivity influenced by substituent positioning and solvent polarity . Kinetic studies (e.g., varying AlCl₃ concentrations) and isotopic labeling could further elucidate reaction pathways.
Q. How can computational methods predict the physicochemical properties and stability of this compound?
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., ester group hydrolysis susceptibility) and optimize geometric parameters .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity or metabolic stability .
Q. How should researchers address contradictory data in synthetic yields or spectroscopic results for tetrahydroquinoline derivatives?
- Cross-Validation : Replicate syntheses under standardized conditions and compare with literature protocols (e.g., AlCl₃ stoichiometry in cyclization) .
- Multi-Technique Analysis : Combine NMR, MS, and X-ray data to resolve structural ambiguities. For example, conflicting NMR signals may require HSQC or HMBC for full assignment .
- Batch Analysis : Assess purity via HPLC or elemental analysis to rule out impurities affecting yield calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
